molecular formula C28H20BrN3O B11543893 (1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11543893
M. Wt: 494.4 g/mol
InChI Key: YUTMQMNAVHTHQS-CYXNTTPDSA-N
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Description

1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound belonging to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes a benzoyl group, a bromophenyl group, and a pyrroloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step reactions. One efficient method includes a one-pot multicomponent reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product with high efficiency and yield.

Chemical Reactions Analysis

1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death . In cancer research, it is believed to inhibit key enzymes and pathways involved in cancer cell growth and survival .

Comparison with Similar Compounds

Similar compounds include other pyrroloquinoline derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical and biological properties

Properties

Molecular Formula

C28H20BrN3O

Molecular Weight

494.4 g/mol

IUPAC Name

(1S,2S,3aR)-1-benzoyl-2-(4-bromophenyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C28H20BrN3O/c1-18-7-13-23-21(15-18)10-14-24-28(16-30,17-31)25(19-8-11-22(29)12-9-19)26(32(23)24)27(33)20-5-3-2-4-6-20/h2-15,24-26H,1H3/t24-,25-,26+/m1/s1

InChI Key

YUTMQMNAVHTHQS-CYXNTTPDSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N3[C@H](C=C2)C([C@@H]([C@H]3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)(C#N)C#N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)(C#N)C#N

Origin of Product

United States

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